2-Cyclohexylnaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylnaphthalen-1-ol is an organic compound with the molecular formula C16H18O It is a derivative of naphthalene, where a cyclohexyl group is attached to the second carbon of the naphthalene ring, and a hydroxyl group is attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylnaphthalen-1-ol typically involves the reaction of 1-naphthol with cyclohexanol under specific conditions. One common method is the Friedel-Crafts alkylation, where 1-naphthol reacts with cyclohexanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a cyclohexyl-substituted naphthalene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-cyclohexylnaphthalen-1-one.
Reduction: Formation of 2-cyclohexylnaphthalene.
Substitution: Formation of halogenated derivatives such as 2-cyclohexylnaphthalen-1-yl bromide.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and heterocycles.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Cyclohexylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclohexyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
2-Naphthol: A naphthalene derivative with a hydroxyl group at the second position.
2-Cyclohexen-1-ol: A cyclohexene derivative with a hydroxyl group at the first position
Comparison:
2-Naphthol: Unlike 2-Cyclohexylnaphthalen-1-ol, 2-naphthol lacks the cyclohexyl group, making it less lipophilic and potentially altering its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
64598-35-2 |
---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
2-cyclohexylnaphthalen-1-ol |
InChI |
InChI=1S/C16H18O/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h4-5,8-12,17H,1-3,6-7H2 |
InChI-Schlüssel |
PTROOKTVPZZUNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.